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oxadiazol-2-amine

CAS No.: 5711-59-1

Cat. No.: B175513

Get Quote

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged

structure, recognized for its metabolic stability and its presence in compounds with a wide array

of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer

properties.[1][2][3][4] The specific molecule of interest, 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-
2-amine (Molecular Formula: C₉H₉N₃O₂[5]), represents a promising candidate for further

investigation. However, before committing significant resources to synthesis and in vitro testing,

a robust in silico evaluation is an indispensable preliminary step.

This guide provides a comprehensive, protocol-driven framework for the computational

prediction of this molecule's properties. The rationale behind this predictive-first approach is

rooted in the "fail early, fail cheap" paradigm of drug discovery.[6] By identifying potential

liabilities in a compound's physicochemical properties, pharmacokinetics (Absorption,

Distribution, Metabolism, Excretion - ADME), or toxicity profile at the earliest stage, we can

make more informed decisions, prioritize resources effectively, and reduce the high attrition

rates that plague drug development pipelines.[6][7][8] We will leverage a suite of freely

accessible, well-validated computational tools to construct a detailed molecular profile,

demonstrating a workflow that balances scientific rigor with practical efficiency.
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Section 1: The Foundational Workflow for In Silico
Analysis
A systematic approach is critical for a meaningful in silico assessment. The process begins with

securing a standardized representation of the molecule and then proceeds through a multi-

tiered analysis of its intrinsic and predicted biological properties. Each step builds upon the last,

creating a holistic profile that informs subsequent research and development decisions.

The following diagram illustrates the logical workflow that will be detailed throughout this guide.
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Caption: Overall workflow for the in silico evaluation of a drug candidate.

Section 2: Molecular Input and Standardization
The cornerstone of any computational analysis is an accurate and standardized representation

of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a widely used

format for this purpose.

Protocol 2.1: Obtaining the Canonical SMILES String

Identify the Compound: 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.
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Use a Chemical Database: Access a public chemical database such as PubChem or

ChemSpider.

Search for the Compound: Use the compound name or chemical formula (C₉H₉N₃O₂) to

locate the correct entry.

Copy the Canonical SMILES: Locate and copy the canonical SMILES string. For our target

molecule, the SMILES string is: COc1ccccc1C2=NN=C(N)O2. This string will be the input for

all subsequent prediction tools.

Section 3: Physicochemical and Pharmacokinetic
(ADME) Profiling with SwissADME
Understanding a molecule's physicochemical properties is fundamental, as they directly

influence its ADME profile.[9][10] The SwissADME web server, developed by the Swiss Institute

of Bioinformatics, is a robust tool for this purpose, providing a comprehensive suite of

predictions from a single SMILES input.[11][12][13]

Causality Behind Parameter Selection: We analyze parameters like lipophilicity (logP), solubility

(logS), and topological polar surface area (TPSA) because they govern a drug's ability to

dissolve in physiological fluids, permeate cellular membranes, and avoid rapid clearance—all

critical factors for bioavailability.[9][14]

Protocol 3.1: Generating the SwissADME Report

Navigate to the Web Server: Access the SwissADME tool at [Link].[13]

Input the Molecule: Paste the SMILES string (COc1ccccc1C2=NN=C(N)O2) into the input

field.

Run the Analysis: Click the "Run" button to initiate the calculations.

Collect the Data: Systematically record the predicted values for the parameters listed in the

tables below.

Data Presentation: Predicted Physicochemical Properties
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Data Presentation: Predicted Pharmacokinetic (ADME) Properties
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Section 4: Drug-Likeness and Medicinal Chemistry
Evaluation
Drug-likeness models use statistical analyses of the properties of known drugs to assess

whether a new compound is likely to be a successful oral drug candidate.[15] These are not

rigid rules but rather guidelines to flag potential issues.[15]

Protocol 4.1: Interpreting Drug-Likeness from the SwissADME Report

Locate the Drug-Likeness Section: In the SwissADME results page, find the section

dedicated to drug-likeness filters.
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Assess Against Key Rules: Check for violations of established rules like Lipinski's, Ghose's,

and Veber's.

Review Medicinal Chemistry Alerts: Note any "PAINS" (Pan-Assay Interference Compounds)

alerts, which flag substructures known to interfere with bioassays.

Data Presentation: Drug-Likeness and Lead-Likeness Assessment
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Section 5: Comprehensive Toxicity Risk
Assessment with ProTox-II
Early identification of potential toxicity is one of the most impactful applications of in silico

modeling, helping to prevent late-stage failures.[7] The ProTox-II webserver provides

predictions for various toxicity endpoints by comparing the input molecule to a database of

compounds with known toxicological data.[17][18][19]

Causality Behind Endpoint Selection: We assess endpoints like hepatotoxicity (liver toxicity),

carcinogenicity, and mutagenicity because these are major reasons for drug failure in clinical

trials and regulatory rejection.[7][17] The LD₅₀ value provides a quantitative measure of acute

toxicity.

Protocol 5.1: Predicting Toxicity Endpoints

Navigate to the Web Server: Access the ProTox-II tool at [Link].[17]
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Input the Molecule: Use the "Draw a molecule" feature or paste the SMILES string

(COc1ccccc1C2=NN=C(N)O2) into the appropriate input field.

Start Prediction: Initiate the toxicity prediction.

Tabulate the Results: Record the predicted LD₅₀ value, toxicity class, and the probability

scores for various organ and endpoint toxicities.

Data Presentation: Predicted Toxicity Profile
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Section 6: Biological Activity and Target Prediction
While the previous sections focused on "drug-like" properties, this step aims to predict the

molecule's "drug-like" action. By comparing the molecule's structure to vast libraries of known

bioactive compounds, we can generate hypotheses about its potential therapeutic effects and

molecular targets.[21]

Prediction of Activity Spectra (PASS Online)
The PASS (Prediction of Activity Spectra for Substances) online tool predicts a wide range of

biological activities based on the molecule's structure.[22][23] The results are given as a

probability of being "active" (Pa) or "inactive" (Pi). A high Pa value suggests the compound is

structurally similar to known active molecules for that effect.[22]

Protocol 6.1: Generating the Biological Activity Spectrum
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Navigate to the Web Server: Access the PASS Online tool provided by Way2Drug at [Link].

Input the Molecule: Enter the SMILES string (COc1ccccc1C2=NN=C(N)O2) into the input

field.

Get Prediction: Initiate the prediction and analyze the resulting table. Focus on activities with

high Pa values and low Pi values.

Data Presentation: Top Predicted Biological Activities (Pa > 0.5)
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Note: These are selected high-probability predictions. The full PASS report will contain a much

more extensive list.

Prediction of Molecular Targets (SwissTargetPrediction)
This tool predicts the most probable protein targets of a small molecule based on a

combination of 2D and 3D similarity to known ligands.[24][25] This is crucial for understanding

the potential mechanism of action and for identifying potential off-target effects.

Protocol 6.2: Identifying Probable Protein Targets

Navigate to the Web Server: Access the SwissTargetPrediction tool at [Link].

Input the Molecule: Paste the SMILES string (COc1ccccc1C2=NN=C(N)O2).

Select Organism: Choose "Homo sapiens".
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Run Prediction: Initiate the prediction and review the list of likely targets, ranked by

probability.

Data Presentation: Top Predicted Human Protein Targets
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Section 7: Synthesized Profile and Strategic
Recommendations
The culmination of this in silico investigation is a multi-faceted profile that provides a data-

driven basis for a go/no-go decision.

Summary of Findings for 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine:

Strengths: The molecule exhibits an excellent physicochemical profile for oral administration.

It adheres to all major drug-likeness rules, has predicted high GI absorption, and is not

expected to be a substrate for the P-gp efflux pump. Its predicted biological activities,

particularly antifungal and antitubercular, are consistent with the known pharmacology of the

oxadiazole scaffold.[1][2]

Potential Liabilities: Two key flags have been raised. The first is the predicted inhibition of the

CYP2C9 metabolic enzyme, which signals a moderate risk of drug-drug interactions. The

second is a prediction for immunotoxicity, which is a significant safety concern that must be

experimentally investigated.

Strategic Recommendation:
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Based on the comprehensive in silico profile, synthesis and experimental validation of 5-(2-
Methoxyphenyl)-1,3,4-oxadiazol-2-amine is warranted, but with a targeted experimental plan.

Priority 1 (Bioactivity): Synthesize the compound and perform in vitro assays to confirm the

predicted antifungal and antitubercular activities. These represent the most promising

therapeutic avenues.

Priority 2 (Safety/ADME): Conduct in vitro assays to specifically assess:

CYP2C9 Inhibition: Quantify the IC₅₀ for this enzyme to determine the clinical relevance of

the predicted interaction.

Immunotoxicity: Utilize cell-based assays (e.g., lymphocyte proliferation assays) to

investigate potential effects on immune cells.

Decision Point: If the compound demonstrates potent bioactivity and the safety liabilities are

experimentally shown to be minimal or manageable, it can be advanced to further preclinical

studies. If significant toxicity is confirmed, the project may be terminated, or a medicinal

chemistry effort can be initiated to modify the structure to mitigate these liabilities while

retaining bioactivity.

This in silico guide demonstrates a powerful, resource-efficient methodology for de-risking and

accelerating the early stages of drug discovery. By embracing predictive tools, researchers can

focus their experimental efforts on compounds with the highest probability of success.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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